![molecular formula C9H11F6NO4S B14261413 N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine CAS No. 220794-37-6](/img/structure/B14261413.png)
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine is a synthetic compound with the molecular formula C9H11F6NO4S It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine typically involves the reaction of L-cysteine with a fluorinated alkylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is carefully monitored to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool for studying molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-S-(1,2,3,3,3-pentafluoro-1-propenyl)-L-cysteine
- N-Acetyl-S-(1,1,3,3,3-pentafluoro-2-hydroxypropyl)-L-cysteine
Uniqueness
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
220794-37-6 |
|---|---|
Molekularformel |
C9H11F6NO4S |
Molekulargewicht |
343.25 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11F6NO4S/c1-4(17)16-5(6(18)19)2-21-9(14,15)7(20-3-10)8(11,12)13/h5,7H,2-3H2,1H3,(H,16,17)(H,18,19)/t5-,7?/m0/s1 |
InChI-Schlüssel |
IXEDQXYJGSJNRB-DSEUIKHZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC(C(C(F)(F)F)OCF)(F)F)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(C(C(F)(F)F)OCF)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


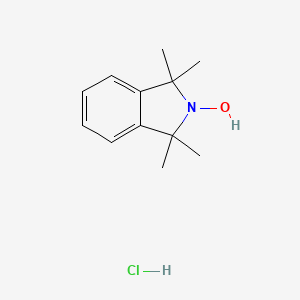

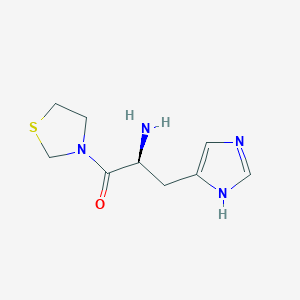

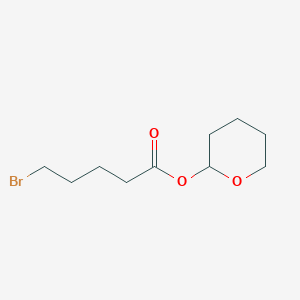
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)

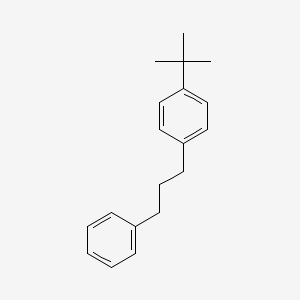
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
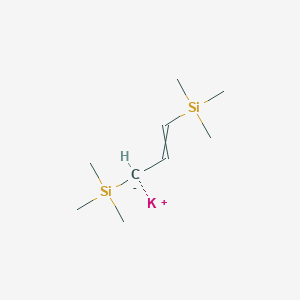

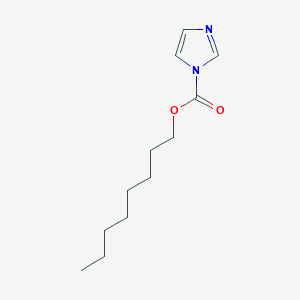
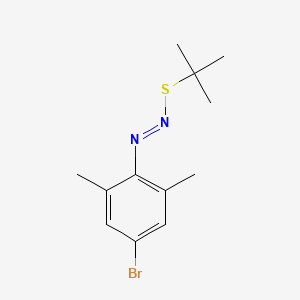
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
